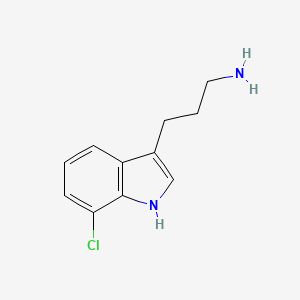

3-(7-chloro-1H-indol-3-yl)propan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

554402-34-5 |

|---|---|

Molecular Formula |

C11H13ClN2 |

Molecular Weight |

208.69 g/mol |

IUPAC Name |

3-(7-chloro-1H-indol-3-yl)propan-1-amine |

InChI |

InChI=1S/C11H13ClN2/c12-10-5-1-4-9-8(3-2-6-13)7-14-11(9)10/h1,4-5,7,14H,2-3,6,13H2 |

InChI Key |

PNIIVCIWROMGMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC=C2CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 3 7 Chloro 1h Indol 3 Yl Propan 1 Amine and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

A retrosynthetic analysis of 3-(7-chloro-1H-indol-3-yl)propan-1-amine reveals several viable pathways for its construction. The primary disconnection breaks the bond between the indole (B1671886) ring and the aminopropyl side chain. This suggests a strategy where a pre-formed 7-chloro-1H-indole is functionalized at the C3 position.

A logical disconnection is at the C3-Cβ bond of the side chain, pointing to an electrophilic substitution reaction on the 7-chloro-1H-indole nucleus. This is a common and effective strategy for C3-functionalization of indoles due to the electron-rich nature of this position. numberanalytics.com The key intermediates in this approach would be 7-chloro-1H-indole and a three-carbon electrophile carrying a masked or protected amine function.

An alternative disconnection can be envisioned through the formation of the indole ring itself, using a precursor that already contains the necessary side chain. Methods like the Fischer indole synthesis could be adapted for this purpose, starting from a suitably substituted phenylhydrazine (B124118) and a ketone or aldehyde bearing the aminopropyl group. numberanalytics.com However, this approach can sometimes lead to challenges in controlling regiochemistry and may require more complex starting materials.

Synthesis of Indole Precursors

The foundation of the synthesis is the creation of the 7-chloro-1H-indole core. This precursor is essential for subsequent reactions to build the final molecule.

The synthesis of substituted indoles like 7-chloro-1H-indole can be accomplished through various established methods. One common route is the Fischer indole synthesis, which involves the reaction of 2-chlorophenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization. Another powerful method is the Leimgruber-Batcho indole synthesis, which is known for its versatility and milder reaction conditions. This approach would typically start from 2-chloro-6-nitrotoluene, which undergoes condensation with an N,N-dimethylformamide acetal, followed by reductive cyclization to form the indole ring.

The indole N-H proton is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. Therefore, it is often necessary to protect or functionalize the indole nitrogen. researchgate.netmdpi.com This strategic move can also influence the regioselectivity of subsequent electrophilic substitutions. nih.gov

Common protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), and various carbamates like tert-butyloxycarbonyl (Boc). The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. mdpi.com The introduction of an electron-withdrawing group at the N1 position can enhance the acidity of the N-H bond, which can be advantageous in certain synthetic steps. researchgate.net

Table 1: Common N1-Functionalization Strategies for Indoles

| Protecting Group | Reagents | Typical Conditions |

| Tosyl (Ts) | Tosyl chloride (TsCl), Base (e.g., NaH, K2CO3) | Anhydrous solvent (e.g., DMF, THF) |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)2, Base (e.g., DMAP) | Aprotic solvent (e.g., CH2Cl2, THF) |

| Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., NaH) | Polar aprotic solvent (e.g., DMF) |

This table provides a general overview of common N1-functionalization methods.

Formation of the Propan-1-amine Side Chain at Indole C3

With the 7-chloro-1H-indole precursor in hand, the next critical phase is the installation of the 3-aminopropyl side chain at the C3 position. This can be achieved through either direct alkylation or a more controlled multi-step sequence.

Direct C3-alkylation is a straightforward approach to introduce the side chain. nih.gov However, it can be challenging to achieve high selectivity and avoid side reactions like N-alkylation or dialkylation. nih.govbohrium.com

One method involves the Friedel-Crafts alkylation of 7-chloro-1H-indole with a suitable three-carbon electrophile. nih.gov For example, reacting the indole with 3-chloropropionyl chloride would yield a 3-(chloroacetyl)indole intermediate, which can then be reduced and aminated. Another approach is the "borrowing hydrogen" methodology, which uses alcohols as alkylating agents in the presence of a transition metal catalyst, offering a more atom-economical and environmentally friendly option. researchgate.net

Catalytic methods, such as those using B(C6F5)3, have been developed for the direct C3 alkylation of indoles with amine-based alkylating agents. nih.govbohrium.com These methods often proceed through the formation of an iminium ion, which is then trapped by the nucleophilic indole. bohrium.com Aza-alkylation reactions, which involve an indole, an aldehyde, and an amine, can also be used to introduce an aminomethyl group at the C3 position. rsc.org

Multi-step sequences offer greater control and are often necessary to achieve the desired product with high purity and yield. These methods typically involve the introduction of a functional group at C3 that can be elaborated into the aminopropyl side chain.

A common multi-step approach begins with the Vilsmeier-Haack formylation of 7-chloro-1H-indole to produce 7-chloro-1H-indole-3-carbaldehyde. This aldehyde can then undergo a Henry reaction with nitroethane to form a nitropropenyl intermediate. Subsequent reduction of the nitro group and the double bond, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH4), yields the desired this compound.

Another versatile method involves the acylation of the indole at C3 with a suitable acylating agent, followed by a series of transformations. For instance, acylation with 3-chloropropionyl chloride gives 3-(7-chloro-1H-indol-3-yl)-3-oxopropanoyl chloride, which can be converted to the corresponding amide and then reduced. Alternatively, a Wittig-type reaction on 7-chloro-1H-indole-3-carbaldehyde can be used to introduce a two-carbon extension, which can then be further functionalized.

The introduction of a cyanoacetyl group at the C3 position is another viable strategy. nih.gov The resulting 3-cyanoacetyl indole can be subjected to reduction and other transformations to form the aminopropyl side chain.

Table 2: Comparison of Synthetic Approaches for C3-Aminopropyl Chain Formation

| Method | Key Reaction(s) | Advantages | Disadvantages |

| Direct Alkylation | Friedel-Crafts, Borrowing Hydrogen | Fewer steps | Potential for low selectivity, side reactions |

| Henry Reaction | Vilsmeier-Haack, Henry Reaction, Reduction | High control, good yields | Multi-step, requires strong reducing agents |

| Acylation Route | Acylation, Reduction/Amination | Versatile, well-established | Multi-step |

This table summarizes and compares different strategies for constructing the C3 side chain.

Reduction Strategies for Imine and Nitrile Intermediates

The conversion of nitrile and imine functional groups into a primary amine is a critical final step in many synthetic pathways for this compound. The choice of reducing agent is determined by factors such as functional group tolerance, reaction conditions, and desired selectivity.

Reduction of Nitriles: The reduction of an indole-3-propanenitrile intermediate is a direct route to the target amine. This transformation involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. Several reliable methods are available for this purpose.

Complex Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reducing agent for converting nitriles to primary amines. chemguide.co.uk The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting amine. chemguide.co.uk Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BH₃-SMe₂), also effectively reduce nitriles, often with heating in THF. commonorganicchemistry.com Diisopropylaminoborane has also been shown to reduce a variety of nitriles to primary amines in high yields. organic-chemistry.orgresearchgate.net

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. chemguide.co.uk Raney nickel is a frequently employed catalyst for this purpose, often requiring elevated temperature and pressure. commonorganicchemistry.comgoogle.com Palladium on carbon (Pd/C) can also be used. commonorganicchemistry.com A key consideration during catalytic hydrogenation is the potential formation of secondary and tertiary amine by-products; this can often be suppressed by the addition of ammonia (B1221849) to the reaction mixture. commonorganicchemistry.comgoogle.com

Reduction of Imines: An alternative synthetic route involves the formation of an imine intermediate, which is then reduced to the amine. This is the core transformation in reductive amination protocols. masterorganicchemistry.com

Borohydride (B1222165) Reagents: Sodium borohydride (NaBH₄) is a mild reducing agent capable of reducing imines to amines. masterorganicchemistry.com For greater selectivity, particularly in one-pot reductive amination procedures where an aldehyde or ketone may still be present, specialized borohydride reagents are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are less reactive towards carbonyls but readily reduce the protonated imine (iminium ion). masterorganicchemistry.com

Catalytic Hydrogenation: Similar to nitriles, imines can be reduced using hydrogen gas and a metal catalyst, such as palladium. chemrxiv.org This method is effective but requires careful control to avoid the reduction of other functional groups, such as the indole ring itself, which can sometimes occur under harsh conditions or with specific catalysts. chemrxiv.org

Table 1: Comparison of Common Reducing Agents for Nitrile and Imine Intermediates

| Intermediate | Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, followed by acid workup | Powerful, fast, high yield | Highly reactive, moisture-sensitive, reduces many other functional groups |

| Borane (BH₃-THF / BH₃-SMe₂) | THF, often with heating | Good functional group tolerance | BH₃-THF has limited stability; BH₃-SMe₂ has an unpleasant odor commonorganicchemistry.com | |

| Catalytic Hydrogenation (H₂/Raney Ni) | H₂ gas, elevated T & P, often with NH₃ | Cost-effective for large scale | Can form secondary/tertiary amines; requires pressure equipment commonorganicchemistry.comgoogle.com | |

| Imine | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Mild, easy to handle | Can also reduce aldehydes/ketones masterorganicchemistry.com |

| Sodium Cyanoborohydride (NaBH₃CN) | pH ~4-5, Methanol | Selectively reduces imines over carbonyls | Toxic cyanide byproduct masterorganicchemistry.com | |

| Catalytic Hydrogenation (H₂/Pd) | H₂ gas, various solvents | Clean reduction, high yield | Potential for over-reduction of other groups (e.g., indole) chemrxiv.org |

Stereoselective Synthesis Considerations for Chiral Analogs (if applicable)

While this compound is achiral, the synthesis of analogs with stereocenters on the sidechain is of significant interest in medicinal chemistry. The development of stereoselective methods allows for the preparation of single enantiomers, which is crucial for studying biological activity.

Strategies for achieving enantioselectivity often rely on catalytic asymmetric reactions. Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for the asymmetric dearomatization of indoles. rsc.orgnih.gov This approach can be used to construct chiral indoline (B122111) or indolenine structures that can be further elaborated. For instance, a CPA-catalyzed reaction between a substituted indole and an electrophile can create a chiral quaternary center at the C3-position of the indole nucleus. nih.gov

Another strategy involves the asymmetric reduction of a prochiral ketone or imine intermediate. The use of chiral catalysts, such as those derived from transition metals (e.g., copper, palladium) complexed with chiral ligands, can facilitate the enantioselective addition of a hydride to the carbonyl or imine group, establishing a new stereocenter with high enantiomeric excess. organic-chemistry.orgnih.gov The synthesis of chiral polycyclic N-heterocycles has been achieved through copper-catalyzed asymmetric dearomative cyclization of indole-diynes, demonstrating a method for remote stereocontrol. nih.gov These principles can be applied to synthesize chiral analogs of the target compound, providing access to optically pure materials for further investigation.

Optimization of Reaction Conditions and Yield for Indole-Amine Conjugation

The "indole-amine conjugation" refers to the formation of the bond between the indole nucleus and the three-carbon amine-containing sidechain. Optimizing this key bond-forming step is essential for an efficient synthesis. Common strategies for forming the indole C3-sidechain bond include Friedel-Crafts alkylation, Michael addition, or condensation reactions. The yield of these reactions is highly dependent on several parameters.

Catalyst: Many reactions involving the functionalization of the indole C3 position are catalyzed by acids. The choice and concentration of the catalyst, which can range from Brønsted acids to Lewis acids, can significantly impact reaction rates and selectivity. researchgate.net

Temperature: Reaction temperature is a critical variable. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired by-products or degradation of the indole ring. In one study on the synthesis of bisindolylmethanes, increasing the reaction temperature from a low temperature to 0 °C or room temperature was found to significantly improve the efficiency and yield of the process. researchgate.net

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states. Reactions can be performed under various conditions, from organic solvents to aqueous media, sometimes assisted by techniques like ultrasound irradiation to improve yields and shorten reaction times. researchgate.net

Stoichiometry: The ratio of reactants can be crucial. For certain strategies, an excess of the indole nucleophile may be required to drive the reaction to completion and maximize the yield of the desired product. researchgate.net

Table 2: Illustrative Optimization of Indole Reaction Conditions

| Entry | Parameter Varied | Condition | Outcome | Reference |

|---|---|---|---|---|

| 1 | Catalyst | Tungstophosphoric acid (3 mol%) | High yields of bis(indole) derivatives in aqueous media | researchgate.net |

| 2 | Temperature | 0 °C to Room Temp | Increased reaction efficiency without reduction in yield | researchgate.net |

| 3 | Solvent | Solvent-free | Excellent yield, shorter reaction time | researchgate.net |

| 4 | Reactant Ratio | 2 equivalents of indole | Required for correct development of the synthetic strategy | researchgate.net |

Advanced Purification and Isolation Techniques for Amine Products

The purification of the final amine product, this compound, requires techniques that can effectively separate it from unreacted starting materials, reagents, and by-products. While traditional methods like silica (B1680970) gel column chromatography are widely used, they can be labor-intensive and generate significant solvent waste. researchgate.net Advanced techniques offer more efficient and greener alternatives.

Recrystallization: This is a powerful technique for obtaining highly pure crystalline solids. For industrial-scale purification of indole derivatives, recrystallization is often a suitable method for achieving high purity, although it may lead to lower recovery yields compared to chromatography. google.com The choice of solvent system is critical for successful crystallization.

Solvent-Assistant Purification: A novel strategy involves using a hydrophobic solid acid catalyst that also facilitates product isolation. After the reaction, the product forms an agglomerate with the catalyst. By carefully controlling the solvent composition (e.g., adding water), the product can be selectively precipitated and isolated by simple filtration, often achieving high purity without the need for chromatography. researchgate.net

Specialized Chromatography: For challenging separations, specialized chromatographic techniques can be employed. The use of amino anion exchange columns has been shown to be effective for the rapid purification of indole-3-acetic acid, a related structure. nih.govresearchgate.net This type of solid-phase extraction can simplify sample preparation and improve recovery compared to traditional liquid-liquid extraction methods. nih.gov Furthermore, purification can sometimes be achieved by extracting the crude product into an aqueous acid, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to recover the purified amine.

These advanced methods can lead to higher purity, better yields, and reduced environmental impact compared to conventional purification protocols. researchgate.netgoogle.com

Chemical Reactivity and Transformation Chemistry of 3 7 Chloro 1h Indol 3 Yl Propan 1 Amine

Reactivity Profile of the Indole (B1671886) Nucleus

The indole nucleus is inherently reactive towards electrophiles due to the delocalization of the nitrogen lone pair electrons across the bicyclic system. researchgate.net This high electron density makes it susceptible to a variety of substitution reactions.

Electrophilic aromatic substitution on the indole ring typically occurs at the C3 position, which is the most nucleophilic site. researchgate.net In 3-(7-chloro-1H-indol-3-yl)propan-1-amine, this position is already substituted. Consequently, electrophilic attack will be directed to other positions on the ring. The likely sites for substitution are the C2, C4, and C6 positions.

The outcome of such reactions is governed by the directing effects of the existing substituents:

C3-propan-1-amine side chain: This alkyl group is weakly activating and directs electrophiles to the C2 and C4 positions.

C7-chlorine substituent: As a halogen, chlorine is a deactivating group but acts as an ortho-, para-director. It will direct incoming electrophiles to the C6 position.

The interplay of these effects suggests that a mixture of products could be formed, with the precise regioselectivity depending on the specific electrophile and reaction conditions. For instance, halogenation of an indole with a blocked C3 position can lead to substitution at C2. researchgate.net Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. byjus.commasterorganicchemistry.com

| C6 | Minimal | Deactivating, para | Possible |

Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. youtube.com The indole nucleus of this compound lacks such strong activation. Therefore, direct displacement of the C7-chlorine by common nucleophiles is challenging and requires harsh conditions, such as high temperatures and pressures, or the use of transition metal catalysts (e.g., copper- or palladium-based systems) in reactions like the Buchwald-Hartwig amination or Ullmann condensation.

Studies on highly activated systems, such as 7-chloro-4,6-dinitrobenzofuroxan, show facile carbon-carbon coupling with weak nucleophiles like indoles. researchgate.net This highlights the necessity of electronic activation for the SNAr pathway, a condition not met by the subject compound under normal circumstances.

The N-H proton of the indole ring is weakly acidic and can be removed by a strong base (e.g., sodium hydride, NaH) to form a nucleophilic indolide anion. This anion can then react with various electrophiles, leading to N1-substituted products.

N-Alkylation: The reaction of the indolide anion with alkyl halides or other alkylating agents yields N-alkylated indoles. mdpi.com This reaction is often regioselective for the N1 position, especially when the more reactive C3 position is blocked. nih.gov Copper-catalyzed methods have also been developed for the N-alkylation of indoles using reagents like N-tosylhydrazones. rsc.org The choice of base and solvent system can significantly influence the outcome and efficiency of N-alkylation. beilstein-journals.org

N-Acylation: Similarly, the indolide anion can react with acylating agents like acyl chlorides or anhydrides. However, N-acylation is often in competition with C-acylation, and protecting the nitrogen is a common strategy to achieve selective C3-acylation. nih.govorganic-chemistry.org With the C3 position occupied in this compound, N-acylation becomes a more favorable pathway.

Table 2: Representative Conditions for N1-Alkylation of Indoles

| Reagents | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Alkyl Halide | NaH | THF / DMF | 0 °C to RT | beilstein-journals.org |

| Allyl Acetate | [Pd(C3H5)Cl]2, Ligand, Cs2CO3 | Dichloromethane | 40 °C | mdpi.com |

| N-Tosylhydrazone | CuI, (p-tolyl)3P, KOH | Dioxane | 100 °C | rsc.org |

Transformations of the Primary Propan-1-amine Functional Group

The primary amine at the terminus of the C3-propyl side chain is a key site of reactivity, functioning as a potent nucleophile.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. This is a fundamental transformation in organic synthesis. organic-chemistry.org The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl).

Alkylation: The amine can be alkylated using alkyl halides to yield secondary and tertiary amines. google.com However, this reaction can be difficult to control, often resulting in a mixture of mono-, di-, and even tri-alkylated (quaternary ammonium (B1175870) salt) products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone followed by reduction of the intermediate imine, offers a more controlled method for mono-alkylation.

The nucleophilic character of the primary amine allows for the synthesis of a wide array of derivatives.

Imine Formation: Condensation with aldehydes or ketones, typically under conditions that facilitate the removal of water, yields the corresponding imine (or Schiff base). This reaction is often catalyzed by acid. masterorganicchemistry.comresearchgate.net The C=N double bond of the imine can be subsequently reduced to form a secondary amine.

Amide Formation: Beyond the use of acyl halides, amides can be formed by coupling the amine with a carboxylic acid. This requires the use of a coupling reagent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or phosphonium (B103445) salts, to activate the carboxylic acid. google.com This method is widely used, particularly in peptide synthesis.

Urea (B33335) Formation: The reaction of the primary amine with an isocyanate is a direct and efficient route to N,N'-disubstituted ureas. nih.gov Alternatively, ureas can be synthesized using safer phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or by reacting amines with carbon dioxide under specific conditions. nih.govrsc.org

Thiourea (B124793) Formation: The synthesis of thiourea derivatives is readily achieved by reacting the primary amine with an isothiocyanate. nih.govnih.gov This reaction is analogous to urea formation from isocyanates and is generally high-yielding. Studies have specifically detailed the preparation of 2-(1H-indol-3-yl)ethylthiourea derivatives through the condensation of tryptamine (B22526) with various isothiocyanates in anhydrous media. nih.govnih.govresearchgate.net

Table 3: Synthesis of Functional Group Derivatives from a Primary Amine

| Derivative | Reagent(s) | Key Reaction Type |

|---|---|---|

| Imine | Aldehyde or Ketone | Condensation |

| Amide | Acyl Halide / Anhydride / Carboxylic Acid + Coupling Agent | Nucleophilic Acyl Substitution |

| Urea | Isocyanate / CDI / CO2 | Nucleophilic Addition |

| Thiourea | Isothiocyanate | Nucleophilic Addition |

Oxidation and Reduction Chemistry of the Amine Moiety

Information regarding the specific conditions and resulting products from the oxidation or reduction of the primary amine group in this compound is not available. General oxidation of primary amines can lead to aldehydes, imines, or other products depending on the reagents used. Similarly, reduction is not a typical transformation for a simple primary amine but could be relevant in the context of specific synthetic strategies, for which no information was found.

Selective Functional Group Interconversions within the Compound

There is no available literature detailing selective functional group interconversions for this compound. Such transformations would include reactions like N-alkylation, N-acylation, or deamination of the primary amine, or reactions involving the chloro-substituted indole ring. Without experimental data, a discussion of regioselectivity and chemoselectivity of such reactions would be unfounded.

Stability and Degradation Pathways in Various Chemical Environments

Specific data on the stability of this compound under various conditions (e.g., acidic, basic, thermal, photolytic) and its degradation pathways are not documented. While indole alkaloids, in general, can be susceptible to thermal degradation, and tryptamines can degrade under certain storage conditions, the specific stability profile and degradation products of this chloro-substituted derivative are unknown.

Computational Chemistry and Theoretical Investigations of 3 7 Chloro 1h Indol 3 Yl Propan 1 Amine

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations offer a powerful lens to scrutinize the intrinsic properties of 3-(7-chloro-1H-indol-3-yl)propan-1-amine at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

| Parameter | Value |

| Optimized Energy | Data not available |

| Key Bond Lengths | Data not available |

| Key Bond Angles | Data not available |

| Key Dihedral Angles | Data not available |

This table would typically be populated with specific values obtained from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's kinetic stability. A larger band gap implies higher stability and lower reactivity. For molecules with similar structures, these properties can be compared to understand their relative reactivity. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| Band Gap (LUMO-HOMO) | Data not available |

This table would present the calculated energy levels of the frontier orbitals.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. The MEP surface of this compound would highlight the electronegative chlorine atom and the nitrogen atoms as potential sites for interaction.

Global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap.

Electronegativity (χ) : This is the power of an atom in a molecule to attract electrons to itself.

Chemical Potential (μ) : This describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : This global reactivity index measures the energy lowering due to maximal electron flow between a donor and an acceptor.

Fukui Functions : These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

| Reactivity Descriptor | Value |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Potential (μ) | Data not available |

| Electrophilicity Index (ω) | Data not available |

This table would contain the calculated values for the various reactivity descriptors.

Conformational Analysis and Potential Energy Surface Mapping

The flexible propan-1-amine side chain of this compound can adopt various spatial arrangements or conformations. Conformational analysis involves systematically exploring these different conformations to identify the most stable ones (lowest energy). A potential energy surface (PES) map can be generated by plotting the energy of the molecule as a function of one or more dihedral angles. This map reveals the energy barriers between different conformations and helps to understand the molecule's flexibility and preferred shapes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent. These simulations are particularly useful for understanding how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties. Parameters such as radial distribution functions can be calculated to describe the structure of the solvent around specific atoms of the indole (B1671886) derivative.

In Silico Molecular Docking Studies for Ligand-Target Interaction Prediction

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is frequently employed to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The insights gained from these studies are pivotal in predicting the compound's potential therapeutic applications.

Molecular docking simulations for this compound would begin with the identification of a relevant biological target. Given the structural similarities of indole derivatives to endogenous molecules like serotonin (B10506), a likely target could be a serotonin receptor or transporter. Docking studies of indole derivatives have been performed against a variety of targets, including antibacterial and anti-HIV proteins. researchgate.netnih.gov

Table 1: Hypothetical Docking Scores and Predicted Binding Affinities for this compound Against Various Receptor Targets

| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues (Predicted) |

| Serotonin 5-HT2A Receptor | -9.8 | 50 | Asp155, Phe340, Trp336 |

| Monoamine Oxidase A | -8.5 | 150 | Tyr407, Tyr444, Phe208 |

| Acetylcholinesterase | -7.2 | 800 | Trp84, Tyr334, Phe330 |

This table presents hypothetical data based on typical results for similar compounds to illustrate the potential outcomes of a molecular docking study.

The stability of a ligand-receptor complex is governed by a variety of non-covalent interactions. nih.gov For this compound, several key interactions would be anticipated and analyzed in docking studies.

Hydrogen Bonding: The primary amine group (-NH2) on the propanamine side chain is a potent hydrogen bond donor. The nitrogen atom of the indole ring can also act as a hydrogen bond donor. These groups are likely to form hydrogen bonds with amino acid residues in the binding pocket that can act as hydrogen bond acceptors, such as aspartate, glutamate, or the carbonyl oxygen of the peptide backbone.

Pi-Stacking: The aromatic indole ring is capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. nih.govmdpi.com These interactions are crucial for the binding and stability of many indole-based ligands within protein active sites. acs.orgnih.gov The indole ring can stack in a parallel or T-shaped orientation with the aromatic rings of the protein's amino acids.

Halogen Bonding: The chlorine atom at the 7-position of the indole ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom on a protein. foragerone.com The strength of this interaction is influenced by the nature of the halogen and the electronic environment. mdpi.comresearchgate.net Computational studies have shown that halogen bonds can significantly contribute to the binding affinity of a ligand. acs.org

Table 2: Predicted Non-Covalent Interactions for this compound in a Hypothetical Receptor Binding Site

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues | Predicted Distance (Å) |

| Hydrogen Bond | Propan-1-amine (-NH2) | Aspartic Acid, Glutamic Acid | 2.8 - 3.2 |

| Hydrogen Bond | Indole N-H | Serine, Threonine | 2.9 - 3.3 |

| Pi-Stacking | Indole Ring | Phenylalanine, Tyrosine, Tryptophan | 3.5 - 4.5 |

| Halogen Bond | 7-Chloro group | Carbonyl Oxygen (Backbone), Asparagine, Glutamine | 3.0 - 3.5 |

This table illustrates the types of non-covalent interactions that would be analyzed in a molecular docking study, with distances typical for such bonds.

Predictive Modeling of Chemical Reactivity and Reaction Mechanisms

Computational chemistry also allows for the prediction of a molecule's chemical reactivity and the elucidation of potential reaction mechanisms. For this compound, these studies can provide insights into its metabolic fate, potential for covalent modification of biological targets, and synthetic accessibility.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to determine various molecular properties that correlate with reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, computational models can predict the sites on the molecule that are most susceptible to electrophilic or nucleophilic attack. For indole derivatives, the electron-rich indole ring is generally susceptible to electrophilic substitution. The presence of the chloro group and the propanamine side chain will modulate the reactivity of the ring system. DFT calculations have been used to predict the site selectivity of halogenation on the indole ring.

In the context of reaction mechanisms, computational studies can map out the energy profile of a potential chemical transformation, identifying transition states and intermediates. nih.govnih.gov This is valuable for understanding how the molecule might be metabolized by enzymes such as cytochrome P450s or for optimizing synthetic routes to the compound and its analogs.

Table 3: Computationally Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Implication |

| HOMO Energy | -5.8 eV | Region of highest electron density, susceptible to electrophilic attack |

| LUMO Energy | -0.5 eV | Region of lowest electron density, susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability |

| Most Nucleophilic Atom | N (amine) | Likely site for protonation and hydrogen bonding |

| Most Electrophilic Atom | C4 of indole ring | Potential site for metabolic oxidation |

This table provides hypothetical but representative values for quantum chemical descriptors that are used to predict the chemical reactivity of a molecule.

Structure Activity Relationship Sar Investigations: Theoretical and Mechanistic Perspectives

Influence of the 7-Chloro Substitution on Molecular Recognition and Binding Affinities

The presence and position of a halogen substituent on the indole (B1671886) ring can significantly modulate the pharmacological activity of a compound. In the case of 3-(7-chloro-1H-indol-3-yl)propan-1-amine, the chloro group at the 7-position is expected to have a profound impact on its binding affinity and selectivity for various receptors. Halogen atoms can influence molecular interactions through a combination of steric and electronic effects, as well as by forming halogen bonds.

A closely related compound, 7-chlorotryptamine (7-CT), which has a shorter ethylamine (B1201723) side chain, has been shown to be a potent serotonin (B10506) 5-HT2A receptor full agonist with an EC50 of 18.8 nM. wikipedia.org It also acts as a powerful serotonin releasing agent with an EC50 of 8.03 nM. wikipedia.org This highlights the significant role the 7-chloro substitution plays in enhancing serotonergic activity. The chloro-substitution at other positions of the indole ring, such as the 5-position, has also been noted to produce potent allosteric modulators of the 5-HT₃ receptor. nih.gov

The following table summarizes the activity of 7-chlorotryptamine, providing insight into the potential effects of the 7-chloro group.

| Compound | Target | Activity | Value |

| 7-Chlorotryptamine | 5-HT2A Receptor | Full Agonist (EC50) | 18.8 nM |

| 7-Chlorotryptamine | Serotonin Release | Releasing Agent (EC50) | 8.03 nM |

| 7-Chlorotryptamine | Norepinephrine Release | Releasing Agent (EC50) | 656 nM |

| 7-Chlorotryptamine | Dopamine (B1211576) Release | Releasing Agent (EC50) | 1,330 nM |

Role of the Propan-1-amine Side Chain Length and Conformation in Ligand-Target Interactions

The propan-1-amine side chain of this compound is a crucial determinant of its interaction with biological targets. The length, flexibility, and the terminal primary amine of this side chain are key features that contribute to its binding affinity and functional activity. The three-carbon chain length provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding site.

The terminal primary amine group is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This charged group can form strong ionic interactions, or salt bridges, with negatively charged amino acid residues, such as aspartate or glutamate, which are often found in the binding pockets of biogenic amine receptors. nih.gov The length of the alkyl chain separating the indole ring from the basic amine is a critical parameter for receptor affinity. For many serotonin and dopamine receptors, a two or three-carbon chain is optimal for potent activity.

Studies on the binding of various indole derivatives to the apo trp repressor have shed light on the importance of the side chain's functional groups in the energetics of binding. nih.gov The conformation of the side chain can also be influenced by intramolecular interactions and the surrounding environment of the binding pocket. The flexibility of the propan-1-amine chain allows it to navigate the binding site and establish favorable contacts with various residues.

Impact of Indole Ring Substitution Patterns (e.g., C3 vs. N1 Linkage) on Molecular Interaction Profiles

The point of attachment of the side chain to the indole ring is a fundamental aspect of its SAR. In this compound, the propan-1-amine side chain is linked at the C3 position. The C3 position of the indole ring is the most nucleophilic and is a common site for substitution in many biologically active indole alkaloids. mdpi.com This substitution pattern is prevalent in many endogenous and synthetic ligands for serotonin receptors, such as serotonin itself.

In contrast, substitution at the N1 position of the indole ring would lead to a significantly different molecular shape and electronic profile. Studies on indole derivatives have shown that modifications at the N1 position can have a substantial impact on biological activity. For instance, some research has indicated that indole derivatives lacking a substitution at the N1 position exhibit strong cytoprotective properties. nih.govnih.gov The formation of a C3–N1′ linkage between two indole moieties is a challenging synthetic task due to the intrinsic reactivity of the indole nucleus, further highlighting the distinct chemical nature of these positions. mdpi.com Computational studies have also explored the energetics of reactions at different positions of the indole ring, with hydrogen abstraction from the N-H bond being energetically favorable in some cases. acs.org

The preference for C3 substitution in many biologically active indoleamines suggests that the spatial arrangement resulting from this linkage is optimal for interaction with their respective targets. The orientation of the side chain relative to the plane of the indole ring, as dictated by the C3 linkage, is likely a key factor in achieving high-affinity binding.

Comparative SAR Studies with Related Indole and Amine Scaffolds

To better understand the SAR of this compound, it is instructive to compare it with related indole and amine scaffolds. The indole core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a wide range of biologically active compounds. frontiersin.org

One key comparison is with tryptamine (B22526), the parent compound of many serotonergic ligands. Tryptamine has a two-carbon (ethylamine) side chain. Extending this to the three-carbon (propanamine) chain in the target molecule can alter the flexibility and distance between the indole ring and the terminal amine, which can fine-tune its receptor selectivity and affinity.

Furthermore, the effect of the 7-chloro substituent can be appreciated by comparing it with unsubstituted or differently substituted indoleamines. For example, halo-substituted tryptamines have been shown to have varying affinities for different serotonin receptors. researchgate.net A study on indole carbazimidamides as 5-HT4 receptor agonists revealed that substitutions on the indole ring can lead to highly potent and selective compounds. nih.gov

The following table provides a comparative overview of the binding affinities of some halo-substituted 2-(1H-indol-3-yl)-N,N-dimethylethanamines for various serotonin receptors, illustrating the influence of the halogen's position and identity.

| Compound | 5-HT1A (Ki, nM) | 5-HT1B/1D (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) |

| 5-Bromo-DMT | 196 | 134 | 14 | 126 | 12 |

| 5-Chloro-DMT | 148 | 131 | 18 | 114 | 16 |

| 6-Chloro-DMT | 102 | 160 | 33 | 118 | 21 |

| 7-Chloro-DMT | 158 | 212 | 29 | 166 | 19 |

Data adapted from a study on marine-inspired indoleamines. researchgate.net DMT (N,N-dimethyltryptamine) has a different amine substitution but the indole halogenation pattern is relevant.

Theoretical Basis for Pharmacophore Model Development based on Indole-Amine Features

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For indole-amine derivatives like this compound, a pharmacophore model would typically consist of several key features.

The development of such a model is based on the understanding that the indole ring often acts as a hydrophobic scaffold that can engage in van der Waals and pi-stacking interactions with aromatic residues in the binding site. The N-H group of the indole can act as a hydrogen bond donor. The protonated terminal amine is a crucial feature, acting as a positive ionizable group that can form a salt bridge with a negatively charged residue. The chloro-substituent can be modeled as a halogen bond donor or as a feature that modifies the electronic and hydrophobic properties of a specific region of the molecule.

3D-QSAR (Quantitative Structure-Activity Relationship) studies on indole derivatives have been used to create predictive models that correlate the physicochemical properties of the molecules with their biological activity. mdpi.com These models help in understanding the structural requirements for potent activity and in the design of new, more effective compounds. The indole scaffold itself is considered a key pharmacophore in the development of agents for various therapeutic areas, including cancer. nih.gov

A typical pharmacophore for a serotonergic indole-amine might include:

An aromatic ring feature (the indole).

A hydrogen bond donor (the indole N-H).

A positive ionizable feature (the protonated amine).

A hydrophobic feature (the indole ring and potentially the chloro-substituent).

Analysis of Functional Group Contributions to Specific Molecular Interactions

The Indole Ring: The bicyclic aromatic structure of the indole ring is largely hydrophobic and can participate in non-polar interactions with hydrophobic pockets in a receptor. The pi-electron system of the indole ring can also engage in pi-pi stacking or cation-pi interactions with aromatic or charged amino acid residues, respectively.

The Indole N-H Group: The nitrogen atom in the indole ring has a hydrogen atom that can act as a hydrogen bond donor. This is a common interaction motif for indole-containing ligands and can contribute significantly to binding affinity and specificity.

The 7-Chloro Group: As mentioned, the chlorine atom has multiple roles. Its electron-withdrawing nature modulates the electronics of the indole ring. It also adds to the lipophilicity of that region of the molecule. Furthermore, under specific geometric conditions, the chlorine atom can act as a halogen bond donor, interacting with an electron-rich atom like an oxygen or a nitrogen in the binding site.

The Propan-1-amine Side Chain: This flexible linker allows the terminal amine to be positioned optimally for interaction. The aliphatic nature of the carbon chain contributes to hydrophobic interactions.

The Primary Amine Group: This is one of the most important functional groups for the activity of many biogenic amine ligands. At physiological pH, it is protonated and positively charged. This allows it to form a strong ionic bond (salt bridge) with a conserved acidic residue (e.g., aspartate) in the transmembrane domain of many G-protein coupled receptors, which is often a key anchoring point for the ligand. nih.gov The hydrogens on the protonated amine can also act as hydrogen bond donors.

The interplay of these functional groups and their specific interactions within a receptor's binding site determines the affinity, selectivity, and efficacy of this compound.

Applications As a Chemical Scaffold and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Natural Products and Heterocyclic Systems

The indole-3-propylamine framework is a key substructure in many alkaloids and synthetic molecules, making 3-(7-chloro-1H-indol-3-yl)propan-1-amine a valuable starting material for constructing more elaborate molecular architectures. The primary amine serves as a potent nucleophile and a handle for building new ring systems, while the indole (B1671886) ring itself can participate in various cycloaddition and annulation reactions.

Synthetic strategies can leverage this precursor to access diverse heterocyclic systems. For instance, the primary amine can be acylated and then cyclized to form lactams, or it can undergo condensation reactions with dicarbonyl compounds to generate new heterocyclic rings such as pyrimidines or imidazoles. frontiersin.org Three-component reactions, which involve the combination of the amine, an aldehyde, and a third component, can rapidly generate molecular complexity from this indole building block, a strategy widely used in modern heterocyclic synthesis. beilstein-journals.org The presence of the chloro-substituent can also serve as a handle for cross-coupling reactions, further expanding its synthetic utility.

| Target Heterocyclic System | Potential Synthetic Strategy |

| Pyrroloindoles | Intramolecular cyclization following N-alkylation with a halo-carbonyl compound. |

| Carbolines (e.g., β-carbolines) | Pictet-Spengler reaction with aldehydes or ketones. |

| Fused Pyrimido-indoles | Condensation reactions with β-ketoesters or malonates followed by cyclization. frontiersin.org |

| Indole-fused Benzodiazepines | Multi-step synthesis involving acylation and subsequent intramolecular cyclization. |

Development of Chemical Probes for Investigating Molecular Pathways (Non-Clinical)

Chemical probes are essential tools for dissecting complex biological processes at the molecular level. The structure of this compound is well-suited for the development of such probes. The terminal primary amine provides a convenient and specific point of attachment for reporter groups, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels, without significantly altering the core indole scaffold that may be responsible for a specific molecular interaction.

The synthesis of these probes typically involves a straightforward coupling reaction, such as amidation, between the primary amine of the indole derivative and an activated form of the reporter molecule. For example, fluorescent dyes like Cyanine (Cy) or Bodipy derivatives containing a carboxylic acid can be activated and coupled to the amine to yield highly fluorescent probes. acs.org These tagged molecules can then be used in non-clinical settings for fluorescence microscopy, flow cytometry, or pull-down assays to visualize, track, and identify the binding partners of the indole scaffold within cellular systems.

| Reporter Group Type | Example | Attachment Chemistry | Application |

| Fluorophore | Cyanine 5 (Cy5), Bodipy-TR | Amide bond formation | Fluorescence imaging, FRET |

| Affinity Tag | Biotin | Amide bond formation | Protein pull-down, purification |

| Photoaffinity Label | Benzophenone, Arylazide | Amide bond formation | Covalent labeling of target proteins |

| Crosslinker | NHS-ester derivatives | Acylation | Identifying protein-protein interactions |

Utilization in Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are powerful strategies for accelerating the discovery of new functional molecules by rapidly creating large, diverse collections (libraries) of related compounds. uniroma1.itchimia.ch this compound serves as an excellent scaffold for this approach, where a common core structure is decorated with a variety of "building blocks" to generate a library of analogues. enamine.net

The primary amine is the key diversification point. In a parallel synthesis format, the scaffold can be distributed into an array of reaction vessels (e.g., a 96-well plate), and a different building block can be added to each well. uniroma1.it Common reactions for library generation from a primary amine include amidation with a diverse set of carboxylic acids, sulfonylation with various sulfonyl chlorides, and reductive amination with a collection of aldehydes or ketones. enamine.net This process allows for the systematic exploration of the chemical space around the indole scaffold, enabling the efficient generation of hundreds or thousands of distinct compounds for high-throughput screening. nih.govresearchgate.net

| Reaction Type | Building Block (R-X) | Resulting Functional Group |

| Amidation | Carboxylic Acids (R-COOH) | Amide (-NH-CO-R) |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide (-NH-SO₂-R) |

| Reductive Amination | Aldehydes (R-CHO) | Secondary Amine (-NH-CH₂-R) |

| Alkylation | Alkyl Halides (R-Br) | Secondary Amine (-NH-R) |

| Urea (B33335) Formation | Isocyanates (R-NCO) | Urea (-NH-CO-NH-R) |

Design of Novel Scaffolds for Chemical Biology Research

Beyond its direct use in libraries, this compound is a valuable starting point for the rational design of entirely new molecular scaffolds for chemical biology. The indole ring is considered a "privileged scaffold," meaning it is a structural framework that can bind to multiple, diverse biological targets. researchgate.net By using this compound as a foundation, chemists can build more complex, three-dimensional structures to probe new areas of chemical and biological space.

One approach is to use the propylamine (B44156) linker to create macrocycles or fused polycyclic systems, rigidifying the structure and presenting functional groups in specific spatial orientations. Another strategy involves a "scaffold hopping" or core replacement approach, where the chloro-indole moiety is attached to other complex fragments to create novel hybrid molecules. nih.gov For example, the amine could be used to link the indole core to a pyrimidine, triazole, or other heterocyclic system known for specific biological activities, potentially leading to scaffolds with novel or synergistic functions. mdpi.com These new, more elaborate scaffolds are instrumental in developing next-generation probes and modulators for chemical biology research. nih.gov

Q & A

Q. How can researchers modify the compound’s structure to enhance target selectivity?

- Derivatization Strategies : Introduce bioisosteres (e.g., replacing chloro with trifluoromethyl or methoxy groups) or alkyl chain homologation. ’s chlorpheniramine analogs demonstrate that N-methylation of the amine group can reduce off-target receptor binding .

- Prodrug Design : ’s dimethylacetal-protected propan-1-amine (3,3-dimethoxypropan-1-amine) illustrates how masking the primary amine can improve bioavailability, with enzymatic cleavage restoring activity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.